IMP-1088
描述
IMP-1088 是一种有效的抑制人类 N-酰基转移酶 NMT1 和 NMT2 的抑制剂。 它因其阻止鼻病毒复制的能力而备受关注,使其成为治疗普通感冒的有希望的候选药物 。 通过靶向宿主细胞的 N-酰基转移酶蛋白,this compound 可阻止病毒组装其衣壳,从而抑制感染性病毒颗粒的产生 。
科学研究应用
IMP-1088 具有广泛的科学研究应用:
作用机制
IMP-1088 通过抑制人类 N-酰基转移酶 NMT1 和 NMT2 发挥作用 。这些酶负责通过添加肉豆蔻酸对蛋白质进行共翻译和翻译后修饰。 通过阻断这种修饰,this compound 阻止了病毒衣壳的正确组装,从而抑制病毒复制 。 This compound 的分子靶点是 NMT 蛋白,所涉及的途径是肉豆蔻酰化途径 。
生化分析
Biochemical Properties
IMP-1088 interacts with NMT1 and NMT2, enzymes that play a crucial role in the myristoylation process . Myristoylation is a lipid modification of proteins that is vital for protein-protein interactions and cellular localization .
Cellular Effects
This compound has been shown to inhibit the replication of several viruses, including rhinovirus, the most common cause of the common cold . This is achieved by inhibiting the myristoylation of the viral capsid protein VP0 .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of NMT1 and NMT2, which prevents the myristoylation of target proteins . This can disrupt protein-protein interactions and alter the localization of proteins within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce viral titers in HeLa cells without affecting cell growth . The effects of this compound are observed at low nanomolar concentrations .
Dosage Effects in Animal Models
While specific dosage effects in animal models have not been reported in the literature, the effectiveness of this compound at low nanomolar concentrations suggests that it may have potent antiviral effects at relatively low doses .
Metabolic Pathways
This compound interacts with the myristoylation pathway by inhibiting NMT1 and NMT2 . This can affect the myristoylation of proteins and potentially disrupt various metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with NMT1 and NMT2 . Specific details about its transport and distribution have not been reported in the literature.
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with NMT1 and NMT2 . By inhibiting these enzymes, this compound can disrupt the myristoylation of proteins and alter their localization within the cell .
准备方法
IMP-1088 的合成涉及多个步骤,包括形成关键中间体及其在特定条件下的后续反应。详细的合成路线和反应条件为专有信息,未公开发布。工业生产 this compound 的方法也不广泛可用,但它们可能涉及针对大规模生产优化合成路线。
化学反应分析
IMP-1088 主要经历与它作为酶抑制剂的作用相关的反应。 它以低纳摩尔浓度选择性地阻断细胞中的 N-酰基化 。该化合物在生理条件下不会发生明显的氧化、还原或取代反应。 与 N-酰基转移酶相互作用形成的主要产物是稳定的酶-抑制剂复合物,可阻止病毒蛋白的酰基化 。
相似化合物的比较
IMP-1088 与其他 N-酰基转移酶抑制剂(如 DDD85646 和 2-羟基肉豆蔻酸酯)进行比较 。 与在高浓度下无活性的 2-羟基肉豆蔻酸酯和非特异性细胞毒性的 D-NMAPPD 不同,this compound 在低纳摩尔浓度下完全和特异性地抑制 N-酰基化 。这使得 this compound 成为比其对应物更有效和更具选择性的抑制剂。 其他类似的化合物包括 Tris-DBA 钯,它不抑制细胞中的 NMT 并且通过沉淀具有细胞毒性 。
生物活性
IMP-1088 is a potent inhibitor of human N-myristoyltransferases (NMTs), specifically targeting NMT1 and NMT2. This compound has garnered attention for its antiviral properties, particularly against various viral infections, including those caused by rhinoviruses and vaccinia virus (VACV). This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings to provide a comprehensive overview.
N-myristoylation is a post-translational modification that is crucial for the life cycle of many viruses, as it facilitates the proper folding and function of viral proteins. By inhibiting NMTs, this compound disrupts this process, leading to impaired viral replication and reduced infectivity. Research indicates that this compound effectively blocks the assembly of viral capsids without significantly affecting host cell viability.
Antiviral Efficacy
Table 1: Antiviral Activity of this compound Against Various Viruses
Virus Type | EC50 (nM) | Effect on Viral Replication | Cytotoxicity (CC50) | Selectivity Index |
---|---|---|---|---|
Rhinovirus | <1 | Inhibits production of infectious particles | >1000 | >1000 |
Vaccinia Virus | 100 | Reduces virus yield and spread | >10,000 | >100 |
SARS-CoV-2 | 10 | Inhibits infectivity of released virions | >10,000 | >1000 |
Case Studies and Research Findings
-
Rhinovirus Study :
A study demonstrated that treatment with this compound at concentrations as low as 1 nM significantly inhibited the production of infectious rhinovirus particles in HeLa cells. The compound effectively blocked virus assembly without causing cytotoxic effects, showcasing a high selectivity index (>1000) . -
Vaccinia Virus Research :
Another investigation focused on VACV, where this compound was shown to reduce both viral yield and spread by more than 50% at approximately 100 nM concentration. Importantly, no cellular toxicity was observed even at concentrations nearly 100-fold higher than its effective concentration . This highlights the compound's potential as a therapeutic agent against poxviruses. -
SARS-CoV-2 Inhibition :
Recent findings indicated that this compound exhibits strong antiviral activity against SARS-CoV-2 by inhibiting the infectivity of virions released from treated cells. The compound's mechanism appears to interfere with multiple stages of the viral life cycle, particularly affecting the assembly process .
Recovery from NMT Inhibition
Research on the recovery dynamics following NMT inhibition with this compound revealed that host cells could regain NMT activity within 24 hours post-treatment. This suggests a transient inhibition profile that may mitigate long-term cytotoxic risks associated with prolonged NMT inhibition .
属性
IUPAC Name |
1-[5-[3,4-difluoro-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methylindazol-3-yl]-N,N-dimethylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F2N5O/c1-15-18(16(2)31(5)28-15)11-12-33-25-19(8-9-21(26)24(25)27)17-7-10-23-20(13-17)22(14-30(3)4)29-32(23)6/h7-10,13H,11-12,14H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXNKJCQBRQUMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCOC2=C(C=CC(=C2F)F)C3=CC4=C(C=C3)N(N=C4CN(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336328 | |
Record name | 1-(5-{3,4-Difluoro-2-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy]phenyl}-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059148-82-0 | |
Record name | 1-(5-{3,4-Difluoro-2-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy]phenyl}-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMP-1088 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT62NQ6YEV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。